6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure with notable utility in various scientific fields. Its tert-butoxycarbonyl (Boc) group is a key feature that offers protection to the amine during chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps starting from simpler bicyclic compounds. A common synthetic route begins with the cyclization of appropriate precursor molecules. Protection of the amine is accomplished using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the desired Boc-protected compound.
Industrial Production Methods
While specific industrial methods can vary, large-scale production often involves optimized versions of laboratory protocols. Efficient yields and cost-effectiveness are achieved by refining reagent quantities and reaction conditions, and incorporating continuous flow methods where feasible.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo several chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, typically leading to modifications in the azabicyclo structure.
Reduction: : Reduction often targets the carbonyl groups, employing agents like lithium aluminum hydride.
Substitution: : Particularly useful in organic synthesis, the Boc group can be selectively removed in the presence of acids like trifluoroacetic acid, facilitating further modifications.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Deprotection agents: : Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Depending on the reaction, products range from deprotected amines to fully or partially modified bicyclic structures, adaptable for further synthetic applications.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is valuable across multiple scientific research areas:
Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: : Employed in the synthesis of biologically active compounds, aiding the study of biochemical pathways and enzyme functions.
Medicine: : Its derivatives are investigated for therapeutic potential, including drug delivery systems due to their stability and reactivity.
Industry: : Applied in the creation of polymers and materials with specialized properties.
Mechanism of Action
The compound exerts effects primarily through its protected amine group and bicyclic structure:
Molecular Targets: : Interacts with enzymes and biological molecules that recognize the azabicyclo framework or react with the amine group.
Pathways Involved: : Depending on its derivatives, it can influence biochemical pathways related to its mode of action, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid: : Lacks the Boc protection, making it more reactive but less stable in synthetic routes.
N-Boc-piperidine: : A simpler Boc-protected compound, useful in organic synthesis but with different structural properties.
Uniqueness
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its dual-functionality; offering both the stability provided by the Boc group and the reactive azabicyclo core. This combination enhances its versatility in various chemical and biological applications.
There you have it! A tour de force of a fascinating compound.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-5-4-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUSWVKLEJLFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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